
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol is an organic compound with the molecular formula C11H15ClO3 It is a derivative of phenol, characterized by the presence of chloro, methoxy, and propoxy substituents on the benzene ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxy-4-propoxyphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methoxyphenol and propyl bromide.
Etherification: The first step involves the etherification of 2-chloro-5-methoxyphenol with propyl bromide in the presence of a base like potassium carbonate to form 2-chloro-5-methoxy-4-propoxyphenol.
Reduction: The final step involves the reduction of the phenol group to a methanol group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Chloro-5-methoxy-4-propoxybenzoic acid.
Reduction: 2-Methoxy-4-propoxyphenylmethanol.
Substitution: 2-Amino-5-methoxy-4-propoxyphenylmethanol.
Aplicaciones Científicas De Investigación
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-methoxy-4-propoxyphenyl)methanol involves its interaction with specific molecular targets. The chloro, methoxy, and propoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methoxyphenol: Lacks the propoxy and methanol groups, resulting in different chemical properties and reactivity.
2-Chloro-4-propoxyphenol: Lacks the methoxy and methanol groups, leading to variations in its chemical behavior.
5-Methoxy-4-propoxyphenylmethanol:
Uniqueness
(2-Chloro-5-methoxy-4-propoxyphenyl)methanol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15ClO3 |
|---|---|
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
(2-chloro-5-methoxy-4-propoxyphenyl)methanol |
InChI |
InChI=1S/C11H15ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6,13H,3-4,7H2,1-2H3 |
Clave InChI |
GYMHXQVZGWQIDL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C(=C1)Cl)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


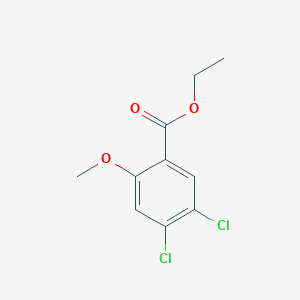

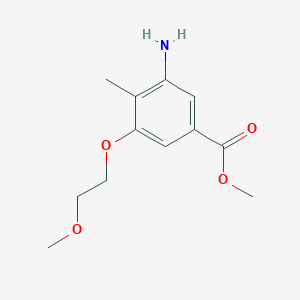

![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
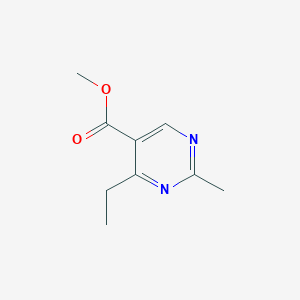
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
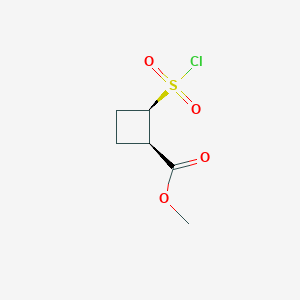
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)

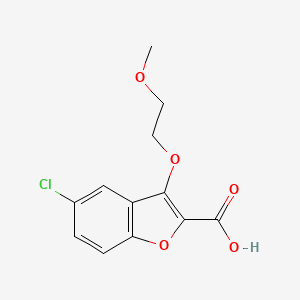
![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)

